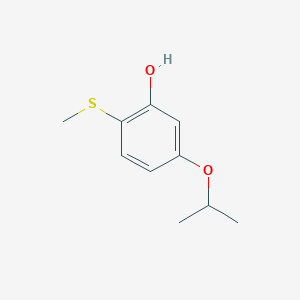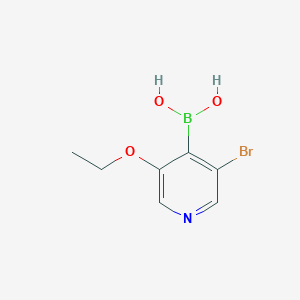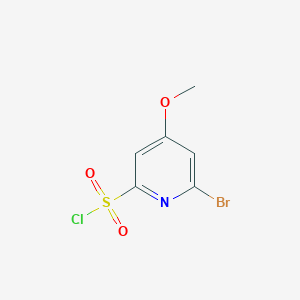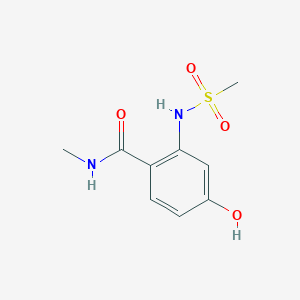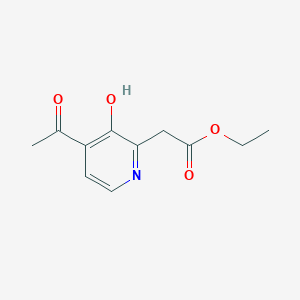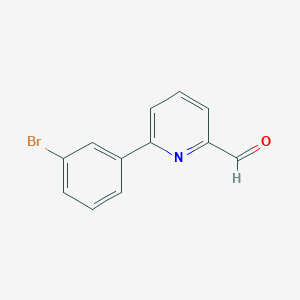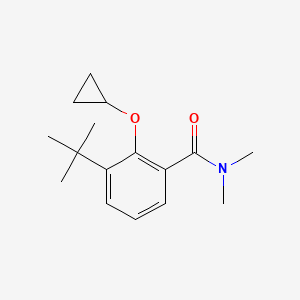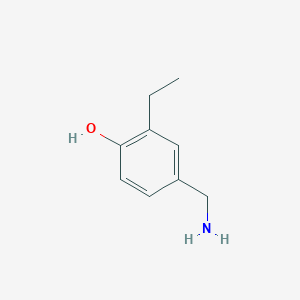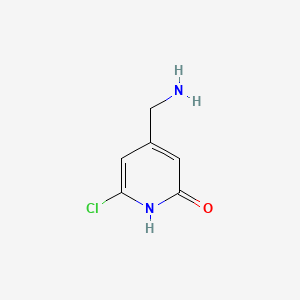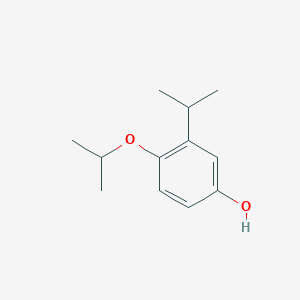
4-Isopropoxy-3-isopropylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropoxy-3-isopropylphenol is an organic compound characterized by the presence of an isopropoxy group and an isopropyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxy-3-isopropylphenol typically involves the alkylation of phenol derivatives. One common method is the reaction of 4-isopropylphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as phase transfer catalysts can also be employed to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Isopropoxy-3-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone methides, which are intermediates in further reactions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include atmospheric oxygen and iron(III) chloride.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidation can lead to the formation of dimeric and oligomeric products.
Substitution: Substitution reactions yield various ethers and esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Isopropoxy-3-isopropylphenol has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as an intermediate in pharmaceutical synthesis.
Industry: It is used in the production of polymers and resins, where its phenolic structure contributes to desired mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of 4-Isopropoxy-3-isopropylphenol involves its interaction with biological membranes and enzymes. The compound’s lipophilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can lead to the disruption of microbial cell membranes, resulting in cell lysis and death. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
4-Isopropylphenol: Shares a similar phenolic structure but lacks the isopropoxy group.
3-Isopropylphenol: Similar in structure but with the isopropyl group in a different position.
2-Isopropylphenol: Another isomer with the isopropyl group in the ortho position.
Uniqueness: 4-Isopropoxy-3-isopropylphenol is unique due to the presence of both isopropoxy and isopropyl groups, which influence its chemical reactivity and biological activity. The combination of these groups enhances its lipophilicity and potential for diverse applications.
Eigenschaften
Molekularformel |
C12H18O2 |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
3-propan-2-yl-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-7-10(13)5-6-12(11)14-9(3)4/h5-9,13H,1-4H3 |
InChI-Schlüssel |
CTMCFSMCLRYHKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


